molecular formula C18H23N5O B2940343 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide CAS No. 1396852-74-6

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide

Cat. No.: B2940343
CAS No.: 1396852-74-6
M. Wt: 325.416
InChI Key: PGTGWNZIOBNUBF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is a chemical compound that has garnered interest in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide or F6222-0364, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially improve memory and cognition, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound’s inhibitory activity against AChE suggests that it can cross the blood-brain barrier to exert its effects in the brain .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can potentially improve memory and cognition, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect AChE activity or acetylcholine levels can impact the compound’s efficacy. Additionally, factors like pH and temperature can affect the stability of the compound and its interaction with AChE .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can potentially reduce side effects and improve therapeutic outcomes compared to other inhibitors .

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGWNZIOBNUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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